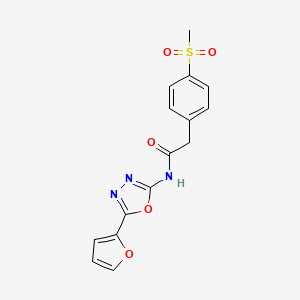

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl moiety at the 5-position and an acetamide group linked to a 4-(methylsulfonyl)phenyl ring. This structure combines pharmacophoric elements known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c1-24(20,21)11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(23-15)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPFOYRQFQGRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Construction of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Phenylacetamide Moiety: The phenylacetamide moiety with a methylsulfonyl group can be introduced through acylation reactions using appropriate acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes a furan moiety and an oxadiazole ring. The synthesis typically involves multi-step reactions starting from commercially available precursors. The formation of the oxadiazole ring can be achieved through cyclization reactions involving hydrazides and carboxylic acids. Subsequent coupling with appropriate aryl groups leads to the final product.

Anticancer Activity

Research has indicated that compounds with similar structures to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, derivatives have shown percent growth inhibitions of up to 86% against certain cancer types .

- Mechanisms of Action : The anticancer effects are attributed to mechanisms such as enzyme inhibition involved in cancer cell growth and modulation of cell signaling pathways leading to apoptosis.

Antimicrobial Properties

The compound also displays promising antimicrobial activity:

- Bacterial and Fungal Inhibition : Studies have shown that it exhibits significant antibacterial and antifungal activities against a range of pathogens. This suggests potential for development into new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy:

- Inflammation Reduction : In cellular models, it has been observed to reduce inflammation markers significantly, indicating its potential use in treating inflammatory diseases.

| Activity Type | Test Organism/Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Anticancer | SNB-19 | 86.61 |

| OVCAR-8 | 85.26 | |

| NCI-H40 | 75.99 | |

| Antimicrobial | Staphylococcus aureus | Significant inhibition |

| Candida albicans | Significant inhibition | |

| Anti-inflammatory | RAW 264.7 (macrophages) | Reduced inflammation markers |

Case Studies

- Anticancer Studies : A study published in a peer-reviewed journal reported the synthesis and evaluation of various oxadiazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against glioblastoma cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of furan-containing oxadiazoles demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development.

- Inflammatory Response Modulation : Research involving macrophage models showed that this compound could significantly lower pro-inflammatory cytokine levels, suggesting its application in treating conditions like rheumatoid arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The furan and oxadiazole rings may interact with enzymes or receptors, leading to modulation of biological processes. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Key Observations:

- Linker Modifications : Sulfanyl (-S-) linkers (e.g., in ) improve tyrosinase inhibition, while acetamide linkages (as in the target compound) enhance metabolic stability .

Pharmacological Performance

- Comparatively, ’s methoxyphenyl derivative showed tyrosinase inhibition (IC₅₀ = 12.3 µM), outperforming kojic acid (IC₅₀ = 16.8 µM) .

- Antimicrobial Activity : Chlorophenyl derivatives () exhibited superior antimicrobial potency (MIC = 4 µg/mL against S. aureus) compared to furan-oxadiazole acetamides, which showed moderate activity .

- Solubility and Bioavailability: The methylsulfonyl group may enhance aqueous solubility relative to non-polar substituents (e.g., chloro or methoxy), though experimental logP data are needed for confirmation .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its potential as an antitumor agent, anti-inflammatory properties, and antibacterial effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety and an oxadiazole ring, which are known for their pharmacological properties. The presence of a methylsulfonyl group enhances its solubility and bioactivity.

| Property | Value |

|---|---|

| Chemical Formula | C15H16N4O4S |

| Molecular Weight | 336.37 g/mol |

| IUPAC Name | This compound |

| Appearance | White to yellow solid |

Antitumor Activity

Research indicates that compounds with oxadiazole rings exhibit promising antitumor activity. For instance, a study demonstrated that derivatives of oxadiazole could inhibit cell proliferation in various cancer cell lines. The compound's structure-activity relationship (SAR) suggests that substituents on the phenyl ring significantly influence its cytotoxic effects.

Case Study: Antitumor Efficacy

In vitro studies revealed that this compound exhibited an IC50 value of 1.98 µg/mL against A-431 cancer cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

The compound has also shown potential as a COX-II inhibitor. Inhibition of cyclooxygenase enzymes is crucial in managing inflammation and pain. The furan and oxadiazole components are believed to contribute to this activity.

The anti-inflammatory activity is hypothesized to stem from the compound's ability to inhibit prostaglandin synthesis through COX-II inhibition. This mechanism was supported by molecular docking studies that demonstrated favorable binding interactions between the compound and the COX-II active site .

Antibacterial Activity

Preliminary studies have indicated that this compound possesses antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria.

Results from Antibacterial Testing

The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics. For example, it demonstrated an MIC of 12.5 µg/mL against Staphylococcus aureus .

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?

The synthesis typically involves multi-step reactions:

- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄ catalysis) .

- Coupling reactions : Amide bond formation between the oxadiazole intermediate and 2-(4-(methylsulfonyl)phenyl)acetic acid using coupling agents like EDCI/HOBt .

- Functional group introduction : Sulfonyl groups are introduced via sulfonation or nucleophilic substitution .

Key considerations: Optimize solvent (DMF or dichloromethane), temperature (reflux conditions), and catalysts to improve yield (>70%) and purity (HPLC >95%) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., furan protons at δ 6.2–7.4 ppm; methylsulfonyl singlet at δ 3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 403.08) and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and stability under synthetic conditions .

Advanced Research Questions

Q. What methodologies are employed to elucidate the compound’s mechanism of action in biological systems?

- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or kinases, leveraging the methylsulfonyl group’s electrostatic interactions .

- Enzyme inhibition assays : Measure IC₅₀ values against inflammatory mediators (e.g., LOX or COX-2) using fluorometric or colorimetric substrates .

- Cellular assays : Evaluate antiproliferative activity (MTT assay) in cancer cell lines (e.g., MCF-7 or HeLa) with dose-response curves (IC₅₀ range: 10–50 µM) .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?

- Substituent variation : Replace the furan ring with thiophene or pyridine to assess electronic effects on target binding .

- Methylsulfonyl modification : Test analogs with sulfonamide or sulfonic acid groups to enhance solubility or potency .

- Pharmacophore mapping : Identify critical moieties (e.g., oxadiazole’s hydrogen-bond acceptor role) via 3D-QSAR models .

Q. What analytical strategies resolve contradictions in reported biological data?

- Purity validation : Re-test compounds with conflicting results using LC-MS to rule out impurities (>99% purity required) .

- Assay standardization : Compare IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C) and cell passage numbers .

- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites influencing efficacy .

Q. How can stability and degradation pathways be characterized under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Kinetic analysis : Monitor degradation rates via HPLC and calculate half-life (e.g., t₁/₂ > 24 h in PBS at 37°C) .

- Degradant identification : Isolate and characterize major degradants (e.g., oxadiazole ring-opening products) using NMR and MS .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

Q. Table 2. Biological Activity Profiling

| Assay Type | Target/Model | Result (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| COX-2 inhibition | Recombinant enzyme | 2.8 µM | |

| Antiproliferative | MCF-7 breast cancer | 18.5 µM | |

| LOX inhibition | In vitro assay | 12.3 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.